Pad4-IN-3
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Overview
Description
Pad4-IN-3 is a selective inhibitor of protein arginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the post-translational modification of proteins through citrullination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pad4-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial-grade solvents, catalysts, and equipment designed for large-scale chemical reactions. Process optimization and quality control are critical to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Pad4-IN-3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pad4-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PAD4 in various chemical processes.
Biology: Investigated for its effects on cellular processes such as gene regulation and protein modification.
Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PAD4
Mechanism of Action
Pad4-IN-3 exerts its effects by selectively inhibiting the activity of PAD4. The compound binds to the active site of PAD4, preventing it from catalyzing the conversion of arginine residues to citrulline. This inhibition disrupts the downstream effects of PAD4 activity, such as gene regulation and protein modification, ultimately affecting cellular processes and disease progression .
Comparison with Similar Compounds
Similar Compounds
Cl-amidine: Another PAD4 inhibitor with a different chemical structure but similar inhibitory effects.
TDFA: A selective inhibitor of PAD4 with higher potency compared to other PAD inhibitors.
BMS-P5: A novel PAD4-specific inhibitor developed by Bristol-Myers Squibb .
Uniqueness of Pad4-IN-3
This compound stands out due to its high selectivity and potency for PAD4, making it a valuable tool for studying the specific role of PAD4 in various biological processes. Its unique chemical structure allows for effective inhibition of PAD4 activity with minimal off-target effects, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H26BClN4O4 |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
[3-[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C21H26BClN4O4/c23-13-19(24)25-11-5-10-18(21(29)26-14-15-6-2-1-3-7-15)27-20(28)16-8-4-9-17(12-16)22(30)31/h1-4,6-9,12,18,30-31H,5,10-11,13-14H2,(H2,24,25)(H,26,29)(H,27,28)/t18-/m0/s1 |
InChI Key |
QHGIRHHYXMSBAA-SFHVURJKSA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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